molecular formula C19H20N2O3 B13755476 ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol

((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol

Cat. No.: B13755476
M. Wt: 324.4 g/mol
InChI Key: PEXQWTCSIYPIAC-LXFGGSPOSA-N
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Description

((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol is a chiral pyrrolidine derivative featuring a nitrovinyl group and two phenyl substituents. Its molecular formula is C₁₉H₂₀N₂O₃, with a molecular weight of 324.38 g/mol.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

[(2S)-1-[(E)-2-nitroethenyl]-2,3-diphenylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C19H20N2O3/c22-15-19(17-9-5-2-6-10-17)18(16-7-3-1-4-8-16)11-12-20(19)13-14-21(23)24/h1-10,13-14,18,22H,11-12,15H2/b14-13+/t18?,19-/m1/s1

InChI Key

PEXQWTCSIYPIAC-LXFGGSPOSA-N

Isomeric SMILES

C1CN([C@](C1C2=CC=CC=C2)(CO)C3=CC=CC=C3)/C=C/[N+](=O)[O-]

Canonical SMILES

C1CN(C(C1C2=CC=CC=C2)(CO)C3=CC=CC=C3)C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring, followed by the introduction of the nitrovinyl group and the phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are common.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The nitrovinyl group can participate in electron transfer reactions, while the pyrrolidine ring and phenyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with [(2S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-2-yl]methanol (CAS 892386-87-7), a structurally related pyrrolidinyl methanol derivative .

Table 1: Key Properties of Target Compound and Analog
Property ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol [(2S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-2-yl]methanol
Molecular Formula C₁₉H₂₀N₂O₃ C₁₂H₁₆FNO
Molecular Weight (g/mol) 324.38 209.26
Substituents 2-Nitrovinyl, 2,3-Diphenyl 3-Fluorophenylmethyl
Predicted logP (Octanol-Water) ~3.5* ~2.1*
Aqueous Solubility (Predicted) Low Moderate
Key Functional Groups Nitrovinyl (electron-withdrawing), Diphenyl (steric bulk) Fluorophenyl (electron-withdrawing), Hydroxymethyl

*Predicted using computational tools (e.g., ChemAxon).

Key Differences and Implications

Molecular Size and Complexity :

  • The target compound’s larger molecular weight (324.38 vs. 209.26 g/mol) and steric bulk from diphenyl groups may reduce membrane permeability compared to the fluorophenyl analog .

In contrast, the 3-fluorophenyl group in the analog exerts milder electron-withdrawing effects, favoring non-covalent interactions like hydrogen bonding or π-π stacking .

Solubility and Lipophilicity :

  • The target’s higher logP (~3.5) suggests greater lipophilicity, which could improve tissue penetration but reduce aqueous solubility. The fluorophenyl analog’s lower logP (~2.1) may correlate with better solubility, a critical factor in drug bioavailability .

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